

Fmoc-L-2-indanylglycine CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-L-2-indanylglycine*

Cat. No.: *B613421*

[Get Quote](#)

Fmoc-L-2-indanylglycine: A Technical Guide for Researchers

This technical guide provides essential information on **Fmoc-L-2-indanylglycine**, a key building block for researchers, scientists, and professionals involved in drug development and peptide chemistry. Below, you will find its Chemical Abstracts Service (CAS) number, a list of suppliers, a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and visualizations of the synthetic workflow and its role in modulating biological pathways.

Core Compound Information

Fmoc-L-2-indanylglycine is an amino acid derivative valued in medicinal chemistry for its ability to introduce conformational rigidity into peptides.^[1] The indanyl side chain enhances the structural diversity of synthetic peptides, which can lead to improved efficacy and selectivity in drug candidates.^[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard peptide synthesis protocols.^[1]

Compound Data

Property	Value	Reference
CAS Number	205526-39-2	[1] [2] [3] [4]
Molecular Formula	C26H23NO4	[3] [5]
Molecular Weight	413.47 g/mol	[3] [5]
Synonyms	Fmoc-Igl-OH, N-Fmoc-L-2-indanylglycine, Fmoc-(2-indanyl)-L-glycine	[1] [3] [5]

Supplier Information

Supplier	Website/Contact	Notes
Clearsynth	--INVALID-LINK--	Offers the compound for research applications. [2]
Aaptec Peptides	--INVALID-LINK--	Provides Fmoc-Igl-OH for peptide synthesis. [3]
Santa Cruz Biotechnology	--INVALID-LINK--	Supplies Fmoc-(2-indanyl)-Gly-OH as a protected glycine derivative. [1]
P&S Chemicals	--INVALID-LINK--	Lists Fmoc-L-2-indanylglycine and offers quotations. [4]
ChemicalBook	--INVALID-LINK--	Provides product details and lists multiple international suppliers. [5] [6]
Advanced ChemTech	--INVALID-LINK--	Offers Fmoc-2-Igl-OH for amino acid and peptide research. [7]
Abound	--INVALID-LINK--	Lists the compound as a chemical building block.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **Fmoc-L-2-indanylglycine** into a peptide sequence using Fmoc-based solid-phase peptide synthesis. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Resin Preparation

- Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).[3][5]
- Swelling: Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction conditions.[2][5]

Fmoc Deprotection

- Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with a 20% solution of piperidine in DMF.[2]
- This reaction is typically carried out for 5-10 minutes and may be repeated to ensure complete deprotection.[2]
- Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.[2]

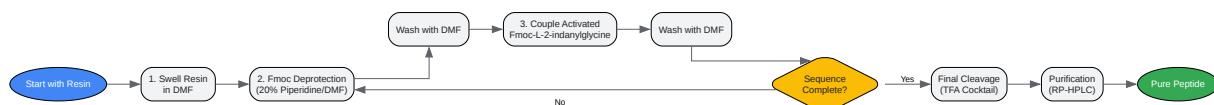
Amino Acid Coupling

- Activation: In a separate vessel, activate **Fmoc-L-2-indanylglycine** (typically 3 equivalents) by dissolving it in DMF with a coupling agent (e.g., HBTU or HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents).[2]
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
- Allow the reaction to proceed for 1-2 hours at room temperature with agitation to ensure complete coupling.[2]
- Wash the resin extensively with DMF to remove any unreacted reagents.

Repetition of the Synthesis Cycle

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.[3]

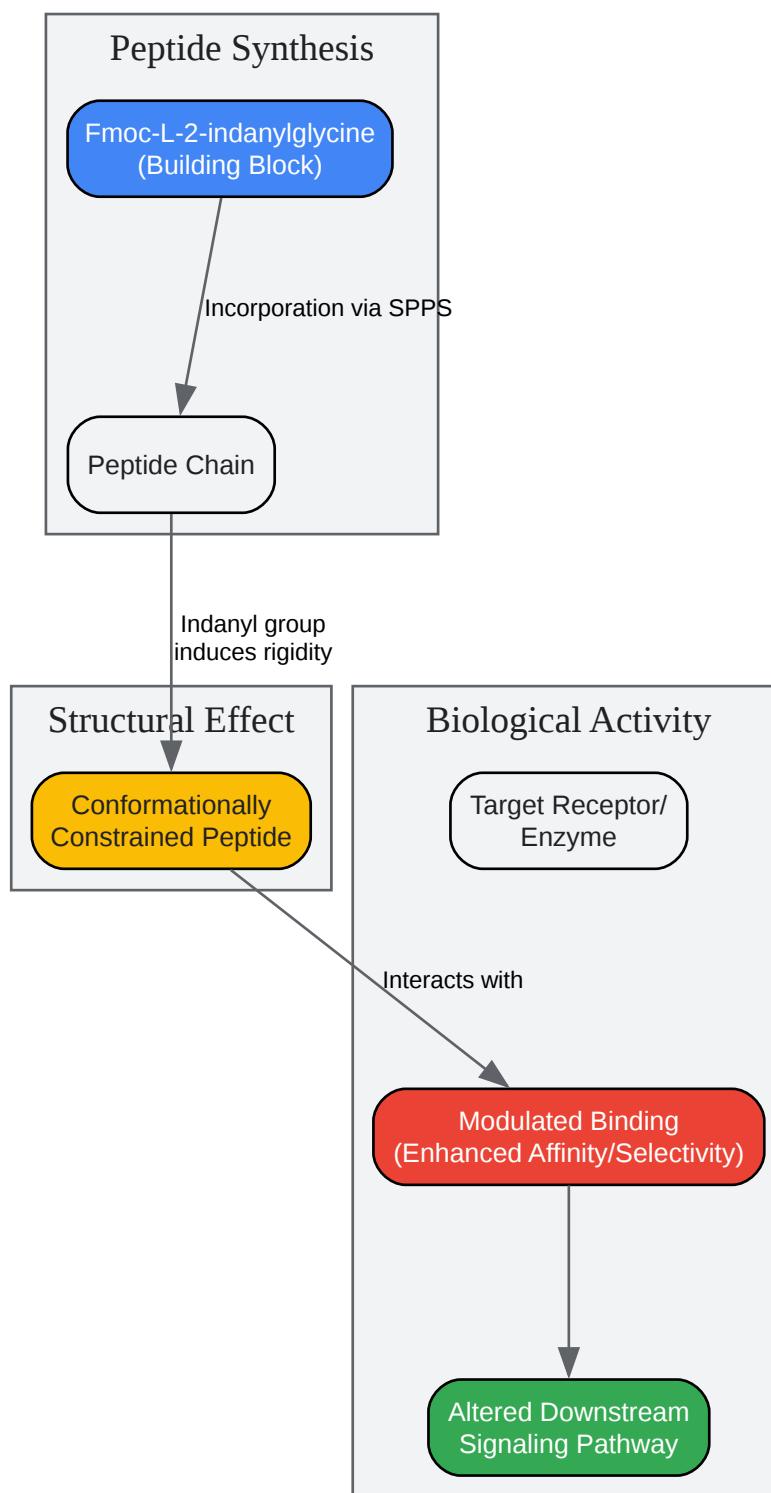
Cleavage and Deprotection


- Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups.
- This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS).[3] The exact composition of the cocktail depends on the amino acids in the peptide sequence.
- The reaction is usually carried out for 2-4 hours at room temperature.[3]

Peptide Precipitation and Purification

- Filter the resin and precipitate the crude peptide from the cleavage solution by adding it to cold diethyl ether.[2]
- Collect the peptide pellet by centrifugation and dry it under a vacuum.[2]
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).[2]

Visualizations


Fmoc-SPPS Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Conceptual Role in Modulating Biological Pathways

[Click to download full resolution via product page](#)

Caption: The conceptual role of **Fmoc-L-2-indanylglycine** in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbino.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Fmoc-L-2-indanylglycine CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613421#fmoc-l-2-indanylglycine-cas-number-and-supplier-information\]](https://www.benchchem.com/product/b613421#fmoc-l-2-indanylglycine-cas-number-and-supplier-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com